

# Application Notes and Protocols for CO<sub>2</sub> Conversion Using Ru/C Catalysts

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## Compound of Interest

Compound Name: Ruthenium carbon

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These application notes provide detailed methodologies and protocols for the conversion of carbon dioxide (CO<sub>2</sub>) into valuable chemical products using Ruthenium-on-carbon (Ru/C) catalysts. The information is compiled from recent scientific literature and is intended to guide researchers in setting up and conducting experiments in this field.

## Catalyst Preparation Methodologies

The performance of a Ru/C catalyst is highly dependent on its synthesis method. Below are protocols for two common preparation techniques: incipient wetness impregnation and excess solvent impregnation.

### Protocol: Incipient Wetness Impregnation for Alumina-Supported Ru Catalysts

This method is suitable for achieving a well-dispersed catalyst on a porous support like alumina.<sup>[1]</sup>

Materials:

- Ruthenium (III) nitrosyl nitrate (Ru(NO)(NO<sub>3</sub>)<sub>3</sub>) solution
- Alumina (Al<sub>2</sub>O<sub>3</sub>) support (calcined)

- Potassium nitrate ( $\text{KNO}_3$ ) (for promoted catalysts)
- Distilled water
- Drying oven
- Calcination furnace

**Procedure:**

- Support Preparation: Calcine the alumina support at a high temperature (e.g., 400°C) for 4 hours to remove any adsorbed impurities.
- Impregnation Solution Preparation: Prepare an aqueous solution of Ruthenium (III) nitrosyl nitrate. The concentration should be calculated to achieve the desired Ru weight percentage (e.g., 0.5 wt%) on the support, matching the pore volume of the alumina.
- Impregnation: Add the  $\text{Ru}(\text{NO})(\text{NO}_3)_3$  solution to the calcined alumina support dropwise until the pores are completely filled (incipient wetness point).
- Drying: Dry the impregnated support in an oven at 100°C for approximately 12 hours.[1]
- Calcination: Calcine the dried catalyst in air at 400°C for 4 hours.[1]
- (Optional) Promoter Addition: For promoted catalysts, prepare a  $\text{KNO}_3$  solution and impregnate the  $\text{Ru}/\text{Al}_2\text{O}_3$  catalyst using the same incipient wetness impregnation method, followed by drying.[1]

## Protocol: Excess Solvent Impregnation for Ru/C Catalysts

This method involves suspending the support material in a solution containing the metal precursor.[2]

**Materials:**

- Ruthenium(III) chloride hydrate ( $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ )

- Carbon support (e.g., activated carbon, graphitized carbon)
- Distilled water
- Oil bath
- Stirring plate
- Drying oven
- Calcination furnace

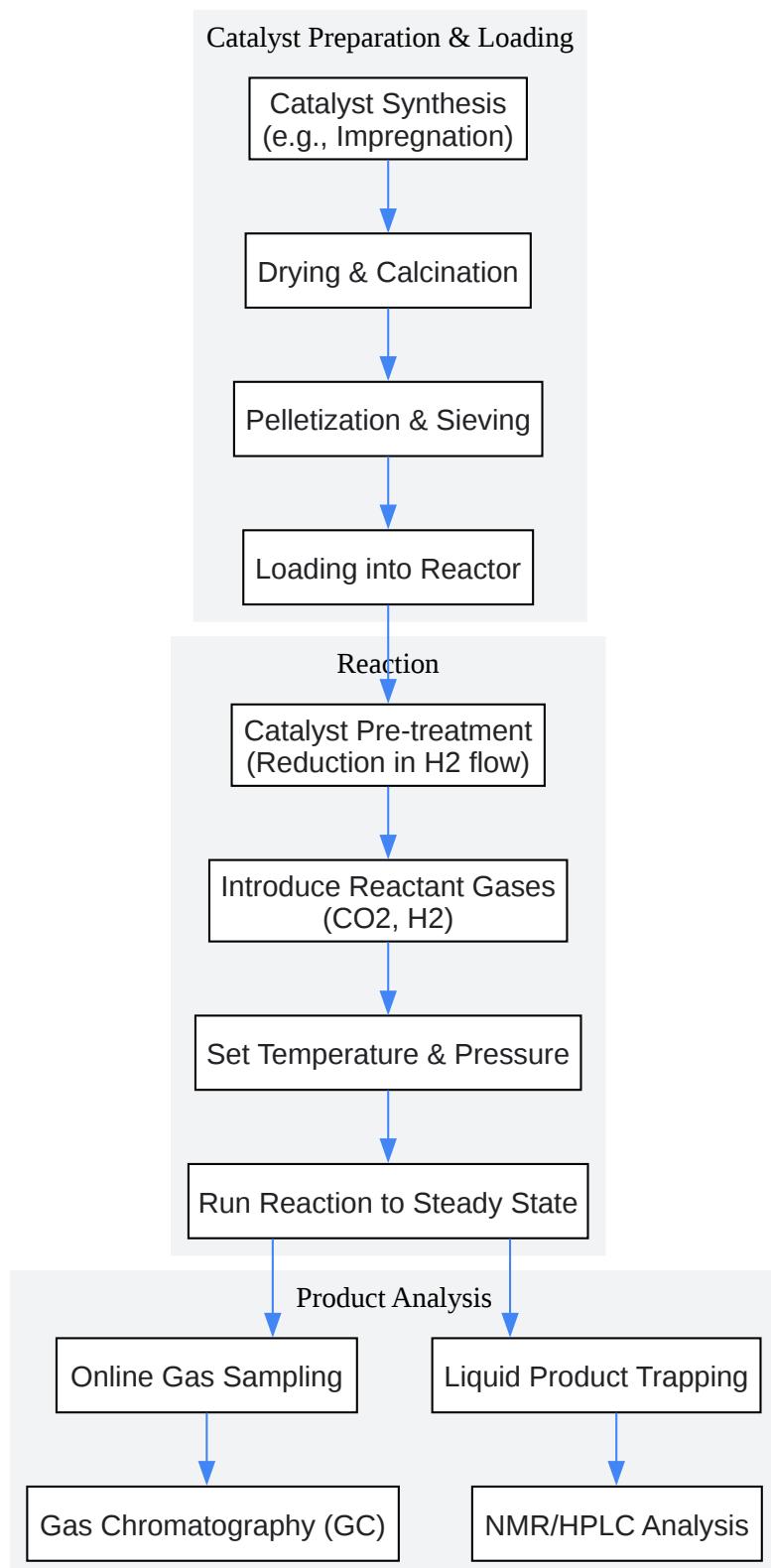
**Procedure:**

- Precursor Solution: Dissolve the required amount of Ruthenium(III) chloride hydrate in distilled water to achieve the target nominal mass loading (e.g., 1% Ru) on the final catalyst. [\[2\]](#)
- Impregnation: Pour the carbon support into the precursor solution.
- Solvent Evaporation: Place the mixture in an oil bath heated to 323 K (50°C) and stir until all the solvent has evaporated.[\[2\]](#)
- Drying: Dry the resulting powder in an oven at 378 K (105°C) overnight.[\[2\]](#)
- Calcination: Calcine the dried powder at 473 K (200°C) for 4 hours in static air.[\[2\]](#)

## Experimental Protocols for CO<sub>2</sub> Conversion

The following protocols outline the general procedures for CO<sub>2</sub> hydrogenation to various products using Ru/C catalysts in a fixed-bed reactor setup.

## General Experimental Workflow

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Caption: General workflow for CO<sub>2</sub> hydrogenation experiments.

## Protocol: CO<sub>2</sub> Methanation

This protocol is aimed at the production of methane (synthetic natural gas).[\[2\]](#)[\[3\]](#)

### Apparatus:

- Fixed-bed reactor system
- Mass flow controllers for CO<sub>2</sub>, H<sub>2</sub>, and inert gas (e.g., N<sub>2</sub>)
- Temperature controller and furnace
- Back-pressure regulator
- Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and detectors (TCD and/or FID)

### Procedure:

- Catalyst Loading: Load a known mass of the prepared Ru/C catalyst into the reactor.
- Pre-treatment/Reduction: Heat the catalyst under a flow of hydrogen (e.g., 5% H<sub>2</sub>/N<sub>2</sub>) to reduce the ruthenium oxide to its active metallic state. A typical condition is 150 minutes of exposure.[\[4\]](#)
- Reaction Initiation: Introduce the reactant gas mixture (CO<sub>2</sub> and H<sub>2</sub>) at a specific ratio (e.g., H<sub>2</sub>/CO<sub>2</sub> = 4/1) and flow rate (defined by the desired space velocity) into the reactor.
- Reaction Conditions: Set the desired reaction temperature (e.g., 190-320°C) and pressure.[\[3\]](#)[\[4\]](#)
- Product Analysis: Once the reaction reaches a steady state, analyze the composition of the effluent gas stream using an online GC to determine CO<sub>2</sub> conversion and product selectivity (CH<sub>4</sub>, CO). The CO<sub>2</sub> consumption rate and product selectivities can be calculated from the GC data.[\[2\]](#)

## Protocol: CO<sub>2</sub> Hydrogenation to Formic Acid

This protocol focuses on the synthesis of formic acid in an aqueous medium.[5][6]

#### Apparatus:

- High-pressure autoclave reactor
- Magnetic stirrer
- Temperature and pressure controllers
- System for gas flushing (N<sub>2</sub>, CO<sub>2</sub>, H<sub>2</sub>)
- Liquid sampling system
- <sup>1</sup>H NMR spectrometer or HPLC for product quantification

#### Procedure:

- Catalyst Pre-treatment: Pretreat the catalyst under hydrogen pressure (e.g., 10 MPa) at a moderate temperature (e.g., 45°C) for a short duration (e.g., 20 minutes).[5]
- Reactant Loading: After pretreatment, flush the autoclave with nitrogen. Add the reaction solvent (e.g., 10 mL of water) and an internal standard (e.g., dioxane for <sup>1</sup>H NMR analysis) to the reactor.[5]
- CO<sub>2</sub> Absorption: Replace the nitrogen with CO<sub>2</sub> by flushing the system 2-3 times. Pressurize with CO<sub>2</sub> (e.g., 20 bar) and heat to allow for CO<sub>2</sub> absorption into the solution (e.g., 80°C for 1 hour).[5]
- Hydrogenation: Introduce hydrogen to the desired pressure (e.g., 40 bar) and maintain the reaction temperature (e.g., 80°C) for a set duration (e.g., 6 hours).[5]
- Product Recovery and Analysis: After the reaction, cool the autoclave, degas it, and filter the resulting mixture. Analyze the filtrate using <sup>1</sup>H NMR or HPLC to quantify the formic acid produced.[5]

## Protocol: CO<sub>2</sub> Hydrogenation to Methanol/Methyl Formate

This protocol describes the synthesis of methanol or its ester, methyl formate.[7][8]

### Apparatus:

- High-pressure batch reactor or continuous flow reactor
- Gas supply for CO<sub>2</sub> and H<sub>2</sub>
- Solvent (e.g., THF, methanol)
- Acid co-catalyst (e.g., HNTf<sub>2</sub>) may be required for some systems.[9]
- GC or NMR for product analysis

### Procedure:

- Catalyst and Reactant Loading: In a batch reactor, charge the catalyst, solvent, and any co-catalysts. For methyl formate production, methanol is used as a reactant and solvent.[8]
- Reaction Conditions: Seal the reactor, purge with N<sub>2</sub>, and then pressurize with CO<sub>2</sub> (e.g., 20 bar) and H<sub>2</sub> (e.g., 60-80 bar). Heat the reactor to the desired temperature (e.g., 140-160°C) for a specified time (e.g., 16 hours).[7][8]
- Product Analysis: After cooling and depressurizing the reactor, analyze the liquid phase by GC or NMR to determine the concentration of methanol or methyl formate.

## Data Presentation

## Catalyst Characterization Data

Parameter	Ru/Al <sub>2</sub> O <sub>3</sub> [1]	Ru/C[2]	Ru-Na <sub>2</sub> CO <sub>3</sub> /Al <sub>2</sub> O <sub>3</sub> [4]
Ru Loading (wt%)	0.5	1.0	5.0
Support	Alumina	Carbon	Na <sub>2</sub> CO <sub>3</sub> /Alumina
Preparation Method	Incipient Wetness	Excess Solvent	Impregnation
Calcination Temp.	400°C (in air)	200°C (in air)	250°C (in air)

## CO<sub>2</sub> Methanation Performance Data

Catalyst	Temp. (°C)	Pressure (bar)	H <sub>2</sub> /CO <sub>2</sub> Ratio	CO <sub>2</sub> Conversion (%)	CH <sub>4</sub> Selectivity (%)	Reference
Ru/TiO <sub>2</sub>	190	Ambient	4	-	>95	[3]
Ru/ZrO <sub>2</sub>	>200	Ambient	4	-	>95	[3]
Ru/Al <sub>2</sub> O <sub>3</sub>	>200	Ambient	4	-	>95	[3]
5% Ru, 10% Na <sub>2</sub> CO <sub>3</sub> /Al <sub>2</sub> O <sub>3</sub>	320	Ambient	5% H <sub>2</sub> /N <sub>2</sub>	-	High	[4]
Ru/γ-Al <sub>2</sub> O <sub>3</sub>	325	Ambient	-	100	100	[10]

## CO<sub>2</sub> to Formic Acid/Methanol Performance Data

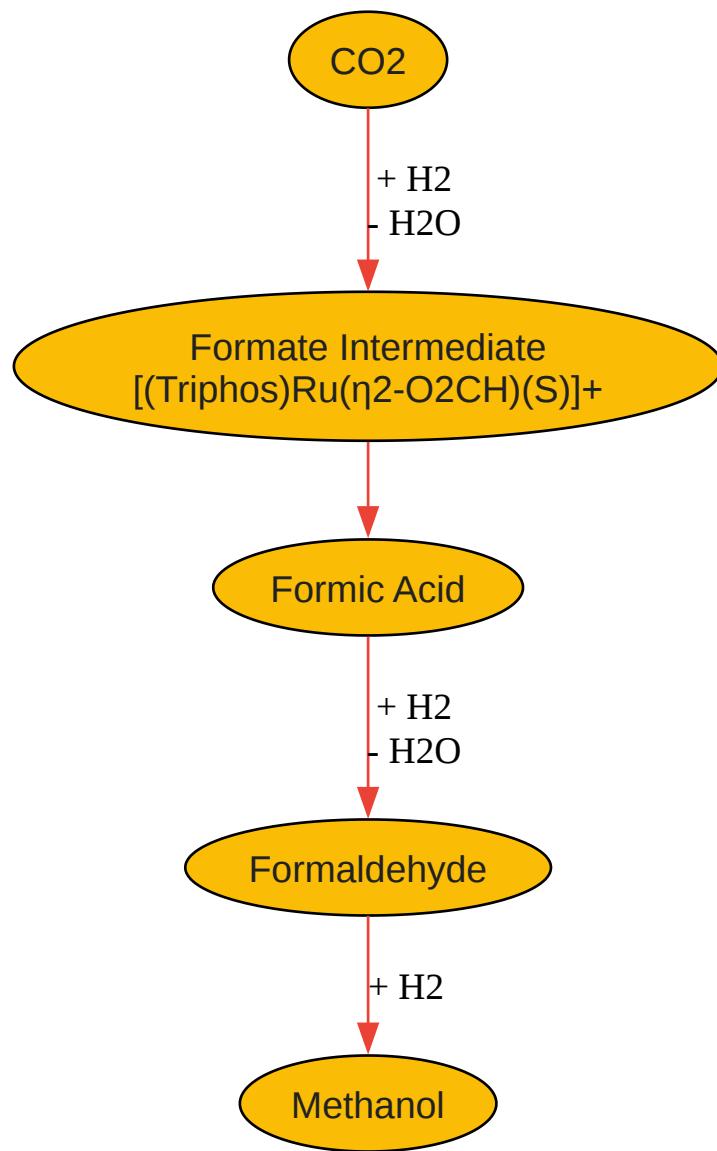
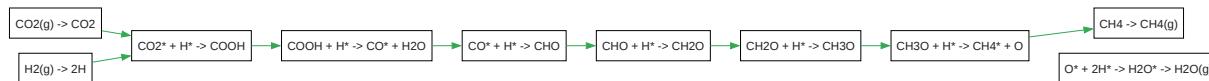
Catalyst System	Product	Temp. (°C)	Pressure (bar)	TON	Reference
Ru-Triphos/HNTf <sup>2</sup>	Methanol	140	80 (20 CO <sub>2</sub> , 60 H <sub>2</sub> )	70 (in 1h)	[7]
RuCl <sub>2</sub> (PMe <sub>3</sub> ) <sub>4</sub>	Methyl Formate	100	215 (135 CO <sub>2</sub> , 80 H <sub>2</sub> )	TOF = 55 h <sup>-1</sup>	[8]
Ru/γ-Al <sub>2</sub> O <sub>3</sub> (2.0 wt%)	Formic Acid	80	135	-	[6]

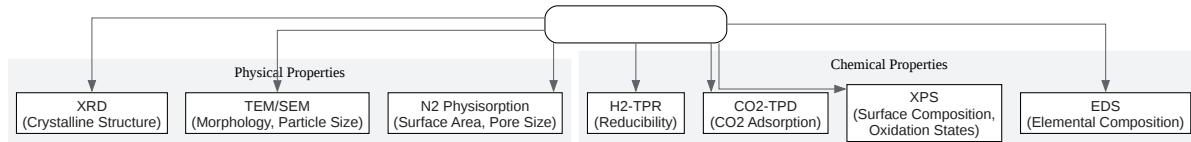
TON: Turnover Number, TOF: Turnover Frequency

## Reaction Pathways and Mechanisms

The conversion of CO<sub>2</sub> over Ru-based catalysts can proceed through different pathways depending on the reaction conditions and catalyst formulation.

### CO<sub>2</sub> Methanation Pathway





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